molecular formula C18H17F2NO3 B12278245 4-(3-(Benzyloxy)-4-(difluoromethoxy)phenyl)pyrrolidin-2-one CAS No. 885056-45-1

4-(3-(Benzyloxy)-4-(difluoromethoxy)phenyl)pyrrolidin-2-one

Katalognummer: B12278245
CAS-Nummer: 885056-45-1
Molekulargewicht: 333.3 g/mol
InChI-Schlüssel: JAWBQGSNMBSGHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-(Benzyloxy)-4-(difluoromethoxy)phenyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Benzyloxy)-4-(difluoromethoxy)phenyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzyloxy Intermediate: This step involves the reaction of a benzyl alcohol derivative with a suitable halogenated compound to form the benzyloxy group.

    Introduction of the Difluoromethoxy Group: This can be achieved through nucleophilic substitution reactions using difluoromethylating agents.

    Cyclization to Form Pyrrolidinone: The final step involves the cyclization of the intermediate compounds to form the pyrrolidinone ring under specific conditions, such as using a base or acid catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-(Benzyloxy)-4-(difluoromethoxy)phenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or ketones.

    Reduction: Reduction of functional groups to form alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 4-(3-(Benzyloxy)-4-(difluoromethoxy)phenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    Pathways: Interference with specific biochemical pathways to exert its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(3-(Benzyloxy)phenyl)pyrrolidin-2-one: Lacks the difluoromethoxy group.

    4-(4-(Difluoromethoxy)phenyl)pyrrolidin-2-one: Lacks the benzyloxy group.

    4-(3-(Benzyloxy)-4-methoxyphenyl)pyrrolidin-2-one: Contains a methoxy group instead of a difluoromethoxy group.

Uniqueness

4-(3-(Benzyloxy)-4-(difluoromethoxy)phenyl)pyrrolidin-2-one is unique due to the presence of both the benzyloxy and difluoromethoxy groups, which may confer specific chemical and biological properties not found in similar compounds.

Eigenschaften

CAS-Nummer

885056-45-1

Molekularformel

C18H17F2NO3

Molekulargewicht

333.3 g/mol

IUPAC-Name

4-[4-(difluoromethoxy)-3-phenylmethoxyphenyl]pyrrolidin-2-one

InChI

InChI=1S/C18H17F2NO3/c19-18(20)24-15-7-6-13(14-9-17(22)21-10-14)8-16(15)23-11-12-4-2-1-3-5-12/h1-8,14,18H,9-11H2,(H,21,22)

InChI-Schlüssel

JAWBQGSNMBSGHX-UHFFFAOYSA-N

Kanonische SMILES

C1C(CNC1=O)C2=CC(=C(C=C2)OC(F)F)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.